1,4,6,8-Tetrabromo-dibenzofuran
CAS No.: 617707-82-1
Cat. No.: VC19036750
Molecular Formula: C12H4Br4O
Molecular Weight: 483.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 617707-82-1 |
|---|---|
| Molecular Formula | C12H4Br4O |
| Molecular Weight | 483.77 g/mol |
| IUPAC Name | 1,4,6,8-tetrabromodibenzofuran |
| Standard InChI | InChI=1S/C12H4Br4O/c13-5-3-6-10-7(14)1-2-8(15)12(10)17-11(6)9(16)4-5/h1-4H |
| Standard InChI Key | FLJOCPMPMOPAJM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br |
Introduction
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 483.77 g/mol |
| CAS No. | 617707-82-1 |
| IUPAC Name | 1,4,6,8-tetrabromodibenzofuran |
| SMILES | C1=CC(=C2C(=C1Br)C3=C(O2)C(=CC(=C3)Br)Br)Br |
Physicochemical Properties
1,4,6,8-TeBDF is a crystalline solid with high thermal stability, attributable to its fully brominated aromatic structure. Key properties include:
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Solubility: Low solubility in water (<0.1 mg/L) but high solubility in organic solvents (e.g., toluene, dichloromethane) .
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Melting Point: Estimated >250°C based on analogous tetrabromodibenzofurans.
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Lipophilicity: Log ≈ 7.2, indicating strong bioaccumulation potential .
Environmental Persistence and Bioaccumulation
1,4,6,8-TeBDF exhibits significant environmental persistence due to its resistance to hydrolysis, photolysis, and microbial degradation. Studies on tetrabromodibenzofurans in mice reveal:
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Elimination Kinetics: Hepatic half-lives of tetrabromodibenzofurans range from 7–15 days, with slower elimination compared to chlorinated analogues .
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Bioaccumulation Factors (BAF): BAF values in aquatic organisms exceed 5,000, driven by high lipid affinity .
Table 2: Comparative Environmental Behavior of PBDF Isomers
| Isomer | Half-Life (Liver, Mice) | Log |
|---|---|---|
| 1,4,6,8-TeBDF | 10–15 days | 7.2 |
| 2,4,6,8-TeBDF | 8–12 days | 7.0 |
Toxicological Profile
Limited isomer-specific data exist, but general tetrabromodibenzofuran toxicity includes:
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Hepatotoxicity: In mice, exposure to 2,4,6,8-TeBDF caused liver enlargement and cytochrome P450 induction .
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Endocrine Disruption: PBDFs antagonize thyroid hormone receptors, disrupting metabolic homeostasis .
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Carcinogenicity: No direct evidence, but structural analogy to 2,3,7,8-TCDD suggests potential genotoxicity .
Analytical Methods
1,4,6,8-TeBDF is analyzed using:
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Gas Chromatography-Mass Spectrometry (GC-MS): DB-5ms or VF-17ms columns resolve brominated congeners .
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Derivatization: Methoxylation with trimethylsilyldiazomethane enhances detection sensitivity .
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Quality Control: Recovery rates for PBDFs in biological matrices range from 50–128% .
Research Gaps and Future Directions
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